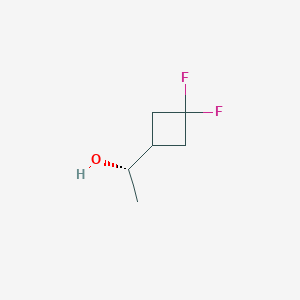

(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL is a chiral alcohol compound characterized by the presence of a difluorocyclobutyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL typically involves the following steps:

Reduction: The cyclobutylated intermediate is then subjected to reduction conditions to introduce the hydroxyl group, forming the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Utilizing a suitable catalyst to facilitate the reduction process.

Chiral Resolution: Employing chiral catalysts or resolving agents to ensure the production of the (S)-enantiomer with high enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: Further reduction can convert the alcohol to the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Formation of the corresponding alkane.

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL lies in its potential anticancer properties. Research has indicated that compounds with similar structures can inhibit various cancer cell lines, including leukemia and solid tumors . The compound's mechanism may involve modulation of signaling pathways critical for cancer cell proliferation.

GPR88 Agonism

Recent studies have highlighted the significance of GPR88 as a therapeutic target for neurological disorders and addiction treatments. Analogous compounds have shown the ability to activate GPR88 through Gαi-coupled signaling pathways . This suggests that this compound could be explored for developing novel treatments for conditions like alcohol addiction.

Synthesis Methodologies

The synthesis of this compound can be approached through various methodologies that emphasize fluorination techniques due to the unique properties imparted by fluorine atoms:

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for synthesizing fluorinated compounds. This method allows for the selective introduction of fluorine atoms into organic molecules, enhancing their biological activity while maintaining structural integrity .

Radical Cyclization Techniques

Radical cyclization reactions are another effective strategy for synthesizing complex fluorinated cyclic structures. These methods often utilize photoredox conditions to facilitate the formation of carbon-carbon bonds while incorporating difluorocyclobutyl moieties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

- Lipophilicity : The introduction of lipophilic groups has been shown to enhance potency in similar compounds.

- Substituent Effects : Variations in substituents on the cyclobutyl ring can significantly affect binding affinity and selectivity towards biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Treatment

A study investigated a series of compounds structurally related to this compound for their efficacy against acute myelogenous leukemia (AML). The results demonstrated significant inhibition of cell proliferation in vitro and provided a foundation for further development into clinical candidates .

Case Study 2: Neurological Applications

Another research effort focused on the neuropharmacological effects of GPR88 agonists derived from similar scaffolds. The findings suggested that these compounds could reduce alcohol consumption in animal models without affecting general locomotor activity, highlighting their therapeutic potential in treating addiction disorders .

Mécanisme D'action

The mechanism of action of (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

®-1-(3,3-Difluorocyclobutyl)ethan-1-OL: The enantiomer of the compound, differing in its chiral configuration.

1-(3,3-Difluorocyclobutyl)ethan-1-OL: The racemic mixture containing both (S)- and ®-enantiomers.

1-(3,3-Difluorocyclobutyl)ethan-1-amine: An amine derivative with similar structural features.

Uniqueness: (S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds. The presence of the difluorocyclobutyl group also imparts unique reactivity and stability characteristics.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Propriétés

IUPAC Name |

(1S)-1-(3,3-difluorocyclobutyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVSYLIEDZMHB-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.